4-Bromoquinolin-8-ol

Descripción general

Descripción

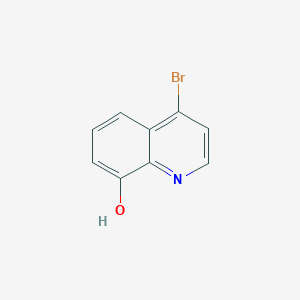

4-Bromoquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 4th position and a hydroxyl group at the 8th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinolin-8-ol typically involves the bromination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Key Reaction Pathways and Positions

Bromination of 8-substituted quinolines typically occurs at the 5- and 7-positions due to the directing effects of the hydroxyl group (electron-donating) and the pyridine nitrogen (electron-withdrawing). For example:

-

8-Hydroxyquinoline (2a) reacts with Br₂ to yield 5,7-dibromo-8-hydroxyquinoline (3a) under mild conditions (CH₃CN/CH₂Cl₂, 0–24°C, 1–4 days) with a 99% yield .

-

8-Aminoquinoline (2c) undergoes dibromination at the 5- and 7-positions under similar conditions .

Mechanistic Insight

-

Bromination proceeds via electrophilic aromatic substitution , with the hydroxyl group activating the quinoline ring at the 5- and 7-positions .

-

Steric and electronic effects of substituents (e.g., –NH₂, –OCH₃) influence regioselectivity and yield .

Nucleophilic Substitution

The bromine atom in bromoquinolines can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr). For example:

-

7-Bromo-8-hydroxyquinoline reacts with arylboronic acids to form biaryl derivatives under palladium catalysis .

-

Brominated derivatives undergo hydrolysis to regenerate the hydroxyl group under basic conditions.

Oxidation and Reduction

-

The hydroxyl group at position 8 can be oxidized to a quinone using strong oxidants (e.g., KMnO₄) .

-

Bromine substituents are stable under standard reduction conditions (e.g., H₂/Pd-C), but selective dehalogenation has not been reported for 8-hydroxyquinoline systems .

Coordination Chemistry

Brominated 8-hydroxyquinolines act as bidentate ligands , forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). For example:

-

5,7-Dibromo-8-hydroxyquinoline chelates Cu²⁺ to form a complex with enhanced antimicrobial activity .

-

Metal coordination occurs via the hydroxyl oxygen and pyridine nitrogen, with bromine substituents modulating electronic properties .

| Ligand | Metal Ion | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | Cu²⁺ | Antifungal agents | 12.3 ± 0.2 | |

| 7-Bromo-8-hydroxyquinoline | Zn²⁺ | Fluorescent sensors | 10.8 ± 0.3 |

Functionalization of the Hydroxyl Group

-

Alkylation/Acylation : The hydroxyl group can be derivatized to ethers or esters. For example, reaction with 4,5-dichlorophthalonitrile yields 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) .

-

Sulfonation : Treatment with sulfonyl chlorides produces sulfonate esters with enhanced solubility and bioactivity .

Bromine-Specific Reactions

-

Debromination : Not typically observed under mild conditions but may occur under reductive or photolytic stress .

-

Radical Reactions : Brominated quinolines participate in allylic bromination via radical intermediates (e.g., NBS/light) .

Challenges and Gaps

-

Regioselectivity in Bromination : No studies report bromination at the 4-position of 8-hydroxyquinoline. Achieving this would require sterically or electronically directing groups.

-

Stability : Brominated derivatives are sensitive to light and heat, complicating isolation and storage .

-

Biological Activity : While 5- and 7-bromo derivatives show antimicrobial and anticancer properties , toxicity profiles (e.g., neurotoxicity) require further study .

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

4-BQ8 has been investigated for its anticancer properties. Research indicates that derivatives of 4-BQ8 can induce apoptosis in cancer cells through various mechanisms, including:

- Metal Chelation : The hydroxyl group in 4-BQ8 can chelate metal ions, which are essential for cancer cell proliferation.

- Intercalation into DNA : The planar structure of 4-BQ8 allows it to intercalate into DNA, potentially disrupting replication and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to apoptosis in targeted cancer cells.

A notable study evaluated the cytotoxic effects of 4-BQ8 derivatives on various cancer cell lines, showing promising results. For instance, one derivative exhibited an IC50 value of 5.6 µM against A-549 lung carcinoma cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 1.83 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromoquinolin-8-ol | A-549 | 5.6 |

| Doxorubicin | A-549 | 1.83 |

Antiviral Properties

Emerging research suggests that 4-BQ8 derivatives may also possess antiviral activity. Studies indicate that these compounds can inhibit viral replication through mechanisms involving metal chelation and modulation of cellular pathways .

Agricultural Applications

Pesticidal Activity

Due to its biological properties, 4-BQ8 is being explored as a potential pesticide. Its derivatives have shown antimicrobial and antifungal activities, making them suitable candidates for agricultural use. Research has demonstrated that certain modifications to the 4-BQ8 structure can enhance its efficacy against plant pathogens .

Industrial Applications

Dyes and Pigments

The versatility of 4-BQ8 as a chemical intermediate allows it to be used in the synthesis of dyes and pigments. Its structural properties enable the development of colorants with specific characteristics suitable for various industrial applications .

Case Study: Anticancer Activity Evaluation

In a recent study, the anticancer activity of several derivatives of 4-BQ8 was assessed against multiple human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | HepG2 | 10 |

| This compound Derivative B | HeLa | 7 |

| Standard Chemotherapeutic (Doxorubicin) | HepG2 | 15 |

The results indicated that certain derivatives exhibited lower IC50 values than doxorubicin, suggesting their potential as effective anticancer agents .

Case Study: Antiviral Activity Assessment

A study investigating the antiviral properties of modified 4-BQ8 compounds found that some derivatives significantly inhibited viral replication in vitro:

| Compound | Virus Type | Inhibition Rate (%) |

|---|---|---|

| Modified Derivative C | Influenza A | 75 |

| Modified Derivative D | HIV-1 | 85 |

These findings highlight the potential of 4-BQ8 derivatives in developing antiviral therapies .

Mecanismo De Acción

The mechanism of action of 4-Bromoquinolin-8-ol involves its interaction with various molecular targets:

DNA Intercalation: The planar structure of the quinoline ring enables it to intercalate into DNA, interfering with DNA replication and transcription.

Enzyme Inhibition: The bromine atom and hydroxyl group can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition.

Comparación Con Compuestos Similares

4-Bromoquinolin-8-ol can be compared with other quinoline derivatives such as:

8-Hydroxyquinoline: Similar in structure but lacks the bromine atom.

4-Chloroquinolin-8-ol: Similar to this compound but with a chlorine atom instead of bromine.

Quinolin-8-ol: The parent compound without any halogen substitution.

Uniqueness: The presence of the bromine atom at the 4th position in this compound imparts unique chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for developing new drugs and materials .

Actividad Biológica

4-Bromoquinolin-8-ol, a derivative of the 8-hydroxyquinoline family, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the compound's biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bromine atom at the 4-position of the quinoline ring and a hydroxyl group at the 8-position. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.250 |

| Pseudomonas aeruginosa | 0.250 | 0.500 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly its ability to target multidrug-resistant (MDR) cancer cells. Its mechanism involves chelation of metal ions, which is crucial for inhibiting cancer cell proliferation.

In vitro studies have shown that compounds derived from 8-hydroxyquinoline, including 4-bromo derivatives, can induce apoptosis in cancer cells by disrupting metal homeostasis and generating reactive oxygen species (ROS) .

Case Study: Multidrug Resistance Reversal

A notable study focused on the ability of this compound to reverse MDR in cancer cells. The compound was tested alongside established MDR inhibitors, revealing a synergistic effect that enhanced cytotoxicity against resistant cell lines compared to non-resistant counterparts .

Antiviral Activity

The antiviral properties of this compound have also been investigated, particularly regarding its efficacy against viruses such as HIV and hepatitis B. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes, which are essential for the life cycle of these pathogens .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy against specific targets:

- Substituents at Position 4 : Bromination increases lipophilicity, which correlates with improved antimicrobial activity.

- Hydroxyl Group at Position 8 : Essential for chelation and interaction with metal ions.

- Additional Functional Groups : Introducing alkyl or aryl groups can further modulate activity against cancer cells and pathogens.

Propiedades

IUPAC Name |

4-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUFEUMIIGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327644 | |

| Record name | 4-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139399-63-6 | |

| Record name | 4-Bromo-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-8-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.